

An In-depth Technical Guide on the Physical Properties of 1,9-Decadiyne

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,9-Decadiyne

Cat. No.: B160743

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of **1,9-decadiyne** (CAS No: 1720-38-3), a terminal diyne with significant applications in organic synthesis, materials science, and drug discovery. Its bifunctional nature, featuring terminal alkyne groups at both ends of a ten-carbon chain, makes it a valuable building block for creating complex molecules.[\[1\]](#)

Core Physical and Chemical Properties

1,9-Decadiyne is a clear, colorless to yellow liquid under standard conditions.[\[1\]](#)[\[2\]](#) Its linear structure and terminal alkyne groups render it highly reactive and useful in a variety of chemical transformations.[\[1\]](#)

Table 1: Physical and Chemical Properties of **1,9-Decadiyne**

Property	Value	Source(s)
IUPAC Name	deca-1,9-diyne	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₄	[1] [2] [3] [4]
Molecular Weight	134.22 g/mol	[1] [3]
Appearance	Clear, colorless to yellow liquid	[1] [2]
Density	0.822 g/mL	[4]
Melting Point	-35°C (approximate)	[1]
-6.35°C (estimate)	[4]	
Boiling Point	80-81°C (at 10 mmHg)	[4]
169°C (at 760 mmHg)	[1]	
Flash Point	60°C	[4]
Vapor Pressure	1.04 mmHg (at 25°C)	[4]
Refractive Index	1.4480-1.4530 (at 20°C)	[2]
Water Solubility	Insoluble	[1] [4]
CAS Number	1720-38-3	[1] [2] [3]

Experimental Protocols for Characterization

Accurate determination of physical properties and purity is critical for the application of **1,9-decdiyn**e in research and development. Standard analytical techniques are employed for its characterization.

Purity Assessment via Gas Chromatography (GC)

Gas chromatography is the primary method for determining the purity of volatile compounds like **1,9-decdiyn**e. A typical product specification indicates a purity of ≥96.0% as determined by GC.[\[2\]](#)

General Protocol:

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
- Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating hydrocarbons.
- Carrier Gas: Helium or Hydrogen.
- Temperature Program: An initial column temperature of 50°C is held for 1-2 minutes, then ramped at a rate of 10°C/min to a final temperature of 300-320°C.[5]
- Injection: A small volume (e.g., 1-2 μ L) of a diluted sample in a volatile solvent (e.g., acetonitrile) is injected in splitless mode.[5]
- Data Analysis: The purity is determined by the relative peak area of **1,9-decadiyne** compared to the total area of all peaks in the chromatogram.

Structural Elucidation via Spectroscopy

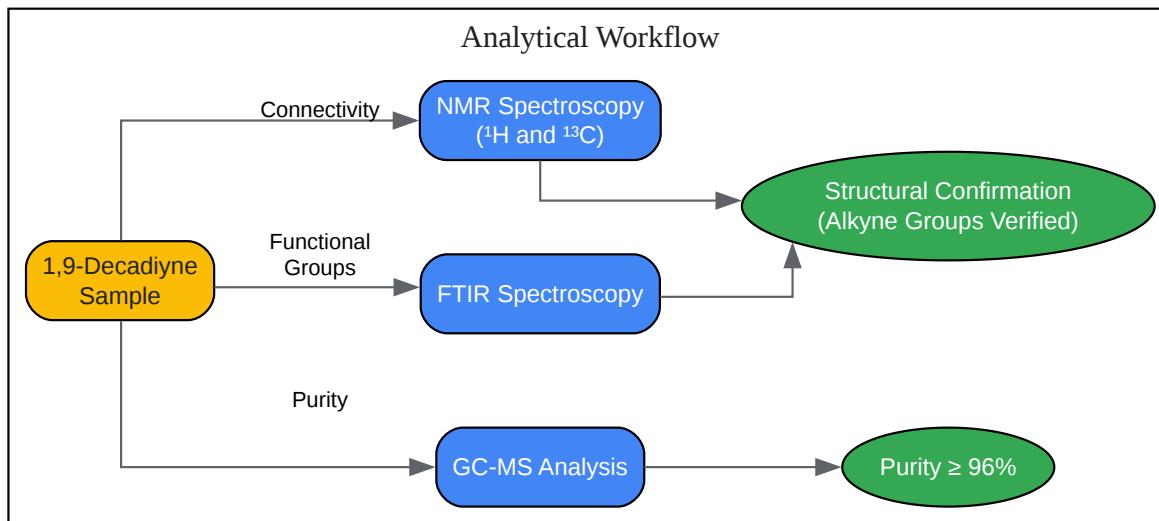
Spectroscopic methods are essential for confirming the molecular structure of **1,9-decadiyne**.

- Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the characteristic functional groups. For a terminal alkyne like **1,9-decadiyne**, the key absorptions are:
 - \equiv C-H Stretch: A strong, narrow band in the range of 3330-3270 cm^{-1} .[6][7]
 - C \equiv C- Stretch: A weak band appearing between 2260-2100 cm^{-1} .[6][7] The weakness of this band is due to the low polarity of the triple bond.[8]
 - \equiv C-H Bend: A bending vibration in the 700-610 cm^{-1} region.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton of a terminal alkyne (\equiv C-H) typically resonates in a shielded region around 2-3 ppm.[7][9][10] This upfield shift is due to the cylindrical magnetic anisotropy of the triple bond.

- ^{13}C NMR: The sp-hybridized carbons of the alkyne functional groups provide distinct signals. The terminal alkyne carbon ($\equiv\text{C}-\text{H}$) appears around 65–85 ppm, while the internal carbon ($\equiv\text{C}-\text{CH}_2$) is found slightly more downfield.[9]

Boiling Point Determination

The boiling point is a key physical constant. Due to the relatively high atmospheric boiling point of many organic compounds, it is often determined at reduced pressure to prevent decomposition.

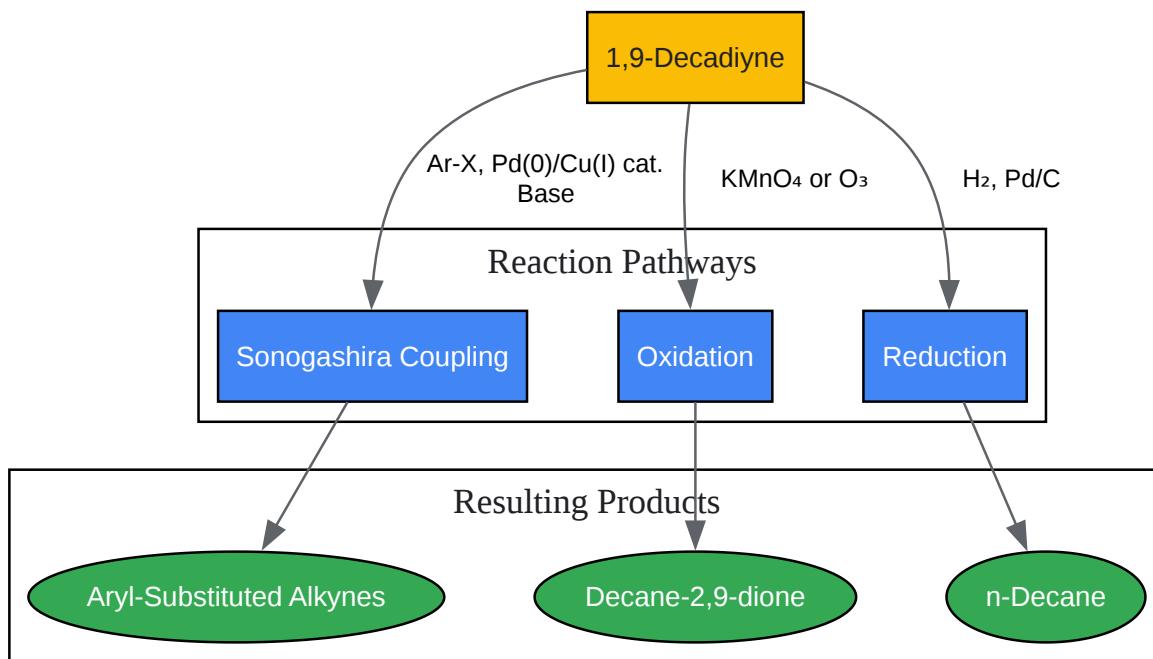

General Protocol (Thiele Tube Method):

- A small amount of the liquid ($< 1 \text{ mL}$) is placed in a small test tube.[11]
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The assembly is attached to a thermometer and heated in a Thiele tube containing high-boiling mineral oil.[11]
- The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.
- The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point at the measured atmospheric pressure.[11]

Visualizations of Key Workflows

Workflow for Purity and Structural Validation

The following diagram illustrates the standard analytical workflow used to confirm the identity and purity of a **1,9-decadiyne** sample before its use in further applications.

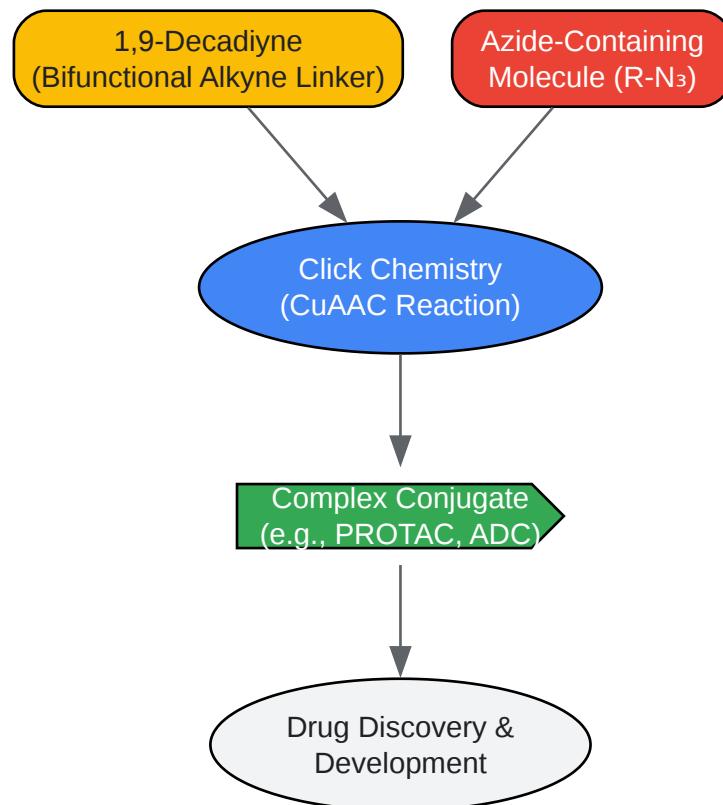


[Click to download full resolution via product page](#)

*Workflow for the analytical validation of **1,9-decadiyne**.*

Key Chemical Transformations

1,9-Decadiyne's terminal alkyne groups allow for a range of useful chemical reactions. The diagram below highlights three fundamental transformations: Sonogashira coupling for C-C bond formation, oxidation to diketones, and complete reduction to the corresponding alkane.



[Click to download full resolution via product page](#)

*Key chemical transformations of **1,9-decadiyne**.*

Role in Drug Discovery via Click Chemistry

The terminal alkyne moieties of **1,9-decadiyne** make it an ideal linker molecule for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's efficiency and selectivity are highly valued in drug development for synthesizing complex bioactive molecules.[\[1\]](#)

[Click to download full resolution via product page](#)

*Logical flow of **1,9-decadiyne**'s application in click chemistry.*

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,9-Decadiyne | 1720-38-3 | Benchchem [benchchem.com]
- 2. A13834.14 [thermofisher.com]
- 3. 1,9-Decadiyne | C10H14 | CID 74400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae | MDPI [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkynes | OpenOChem Learn [learn.openochem.org]
- 10. Chemical Shifts: Proton [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical Properties of 1,9-Decadiyne]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160743#physical-properties-of-1-9-decadiyne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com